2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid
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Overview
Description
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is a complex organic compound that features a benzothiazole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid typically involves the formation of the benzothiazole ring followed by the introduction of the acetic acid group. One common method involves the reaction of 4-isopropylphenylamine with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or phenyl group.
Scientific Research Applications
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also play a role in binding to active sites or facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-isopropylphenyl acetate: This compound shares the isopropylphenyl group but lacks the benzothiazole ring.
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid: This compound has a similar acetic acid moiety but features a different heterocyclic ring.
Uniqueness
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety
Properties
CAS No. |
36782-45-3 |
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Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11(2)13-4-6-14(7-5-13)18-19-15-9-12(10-17(20)21)3-8-16(15)22-18/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
RBULJSNVVSSVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
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